molecular formula C24H32N2O6 B1663243 (2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine CAS No. 33299-81-9

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B1663243
CAS No.: 33299-81-9
M. Wt: 444.5 g/mol
InChI Key: IIYKUJVECNNTEY-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with 3-dimethylaminopropyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with tartaric acid to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying the behavior of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Primarily used as an antidepressant; studied for its potential in treating other psychiatric disorders.

    Industry: Utilized in the development of new antidepressant drugs.

Mechanism of Action

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The compound targets various receptors and transporters in the brain, including serotonin and norepinephrine transporters .

Comparison with Similar Compounds

Similar Compounds

  • Imipramine
  • Amitriptyline
  • Nortriptyline
  • Desipramine

Uniqueness

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine is unique among tricyclic antidepressants due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some other TCAs, it has a lower risk of causing severe cardiac toxicity .

Properties

CAS No.

33299-81-9

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

IIYKUJVECNNTEY-LREBCSMRSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

3759-07-7

Synonyms

10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate
3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine
dimetacrine
dimetacrine bitartate
dimetacrine tartate
dimethacrine
dimethacrine tartrate
dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer
istonil
miroistonil
SD 709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

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